![molecular formula C17H18N2O3 B367123 {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-88-1](/img/structure/B367123.png)
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a molecular formula of C17H18N2O3 This compound features a benzimidazole core linked to a methanol group through a 2-(4-methoxyphenoxy)ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps:
Starting Materials: The synthesis begins with guaiacol and 1,2-dichloroethane.
Formation of 2-(4-methoxyphenoxy)ethanol: Guaiacol reacts with 1,2-dichloroethane to form 2-(4-methoxyphenoxy)ethanol.
Chlorination: The 2-(4-methoxyphenoxy)ethanol is then chlorinated to form 2-(4-methoxyphenoxy)chloroethane.
Nucleophilic Substitution: The chlorinated product undergoes nucleophilic substitution with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide.
Hydrolysis: The phthalimide derivative is hydrolyzed to yield 2-(4-methoxyphenoxy)ethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled conditions to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy against various pathogens and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial effects. The compound’s methoxyphenoxy group enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenoxy)ethylamine
- 2-(4-methoxyphenoxy)ethanol
- 1-(4-methoxyphenoxy)ethylbenzimidazole
Uniqueness
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol stands out due to its unique combination of a benzimidazole core and a methanol group linked through a 2-(4-methoxyphenoxy)ethyl chain. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Eigenschaften
IUPAC Name |
[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-6-8-14(9-7-13)22-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLKRQNIMOZPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
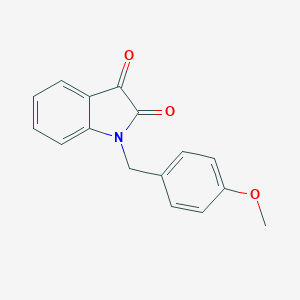

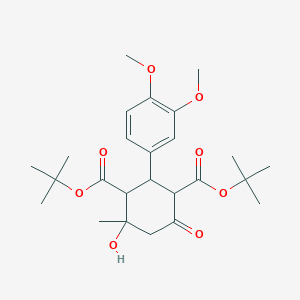
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
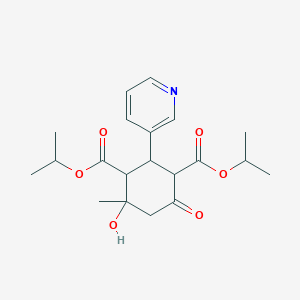
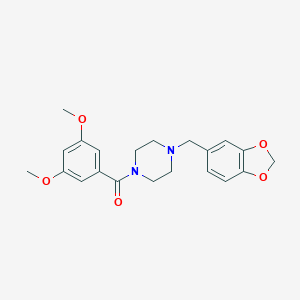
![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)
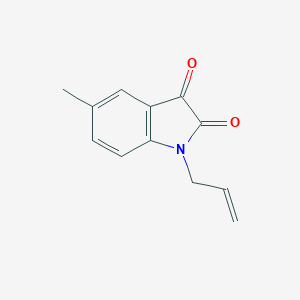
![(1S,2R,6R,8S,9R)-N-(2-Methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

